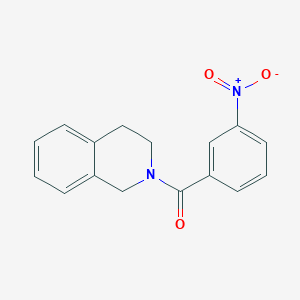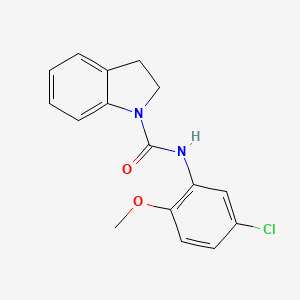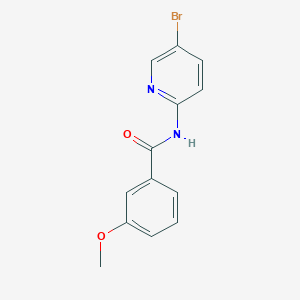![molecular formula C18H18FNO2S B5847748 4-({4-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)morpholine](/img/structure/B5847748.png)
4-({4-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({4-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)morpholine, also known as FUB-CMTM, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential use in research. This compound belongs to the class of designer drugs, which are synthetic substances that mimic the effects of illegal drugs.
作用機序
4-({4-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)morpholine binds to the CB1 and CB2 receptors in the endocannabinoid system, which are G protein-coupled receptors. This binding activates the receptors and leads to the release of neurotransmitters such as dopamine and serotonin. This compound has been shown to have a higher affinity for the CB1 receptor than for the CB2 receptor.
Biochemical and Physiological Effects:
This compound has been shown to have similar effects to other synthetic cannabinoids, including altered perception, mood, and behavior. In animal studies, this compound has been shown to produce hypothermia, catalepsy, and antinociception. This compound has also been shown to have anxiogenic effects in some animal models.
実験室実験の利点と制限
One advantage of using 4-({4-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)morpholine in lab experiments is its potency and selectivity for the CB1 and CB2 receptors. This allows researchers to study the effects of synthetic cannabinoids on specific receptors in the endocannabinoid system. However, one limitation of using this compound is its potential for abuse and toxicity. Researchers must take precautions to ensure the safe handling and disposal of this compound.
将来の方向性
There are several future directions for research involving 4-({4-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)morpholine. One area of interest is the development of novel synthetic cannabinoids that have a higher selectivity for the CB2 receptor. This could lead to the development of new drugs for the treatment of inflammation and pain. Another direction for research is the study of the long-term effects of synthetic cannabinoids on the brain and behavior. This could help to identify potential risks associated with the use of these compounds. Finally, the development of new analytical methods for the detection and quantification of synthetic cannabinoids in biological samples could help to improve the accuracy and reliability of research studies.
In conclusion, this compound is a synthetic cannabinoid that has potential for use in scientific research. Its potency and selectivity for the CB1 and CB2 receptors make it a useful tool for studying the endocannabinoid system and its interactions with synthetic cannabinoids. However, precautions must be taken to ensure the safe handling and disposal of this compound. Future research directions include the development of novel synthetic cannabinoids, the study of long-term effects, and the development of new analytical methods.
合成法
The synthesis of 4-({4-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)morpholine involves the reaction of 3-fluorobenzyl bromide with 4-hydroxybenzaldehyde in the presence of potassium carbonate. The resulting compound is then reacted with thiosemicarbazide in the presence of acetic acid to form the final product, this compound. This synthesis method has been described in detail in a scientific paper by Banister et al. (2015).
科学的研究の応用
4-({4-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)morpholine has been used in scientific research to study the endocannabinoid system and its interactions with synthetic cannabinoids. This compound has been shown to bind to the CB1 and CB2 receptors, which are part of the endocannabinoid system. This compound has also been used to study the effects of synthetic cannabinoids on the brain and behavior in animal models.
特性
IUPAC Name |
[4-[(3-fluorophenyl)methoxy]phenyl]-morpholin-4-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2S/c19-16-3-1-2-14(12-16)13-22-17-6-4-15(5-7-17)18(23)20-8-10-21-11-9-20/h1-7,12H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URPYMQXIASSWAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)C2=CC=C(C=C2)OCC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}methylene)-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5847691.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopentyl-N~2~-ethylglycinamide](/img/structure/B5847704.png)


![methyl 4-[(trichloroacetyl)amino]benzoate](/img/structure/B5847729.png)
![1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]-1-butanone](/img/structure/B5847733.png)

![2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-1-(3-nitrophenyl)ethanone](/img/structure/B5847738.png)


![3-[4-(2-thienyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B5847764.png)
![5-(4-methoxyphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B5847770.png)
![8-methoxy-2-(2-methoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5847772.png)
